molecular formula C24H19N3O4 B11533617 (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

Cat. No.: B11533617
M. Wt: 413.4 g/mol
InChI Key: YYPQZNBTXYDEOA-KOEQRZSOSA-N
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Description

(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is an organic compound with a complex structure that includes a furan ring, a nitrophenyl group, and a diphenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine typically involves the condensation of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde with 1,1-diphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and potential applications. Its structure provides opportunities for the development of new materials and therapeutic agents that are not possible with simpler compounds.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-N-phenylaniline

InChI

InChI=1S/C24H19N3O4/c1-30-24-16-20(27(28)29)12-14-22(24)23-15-13-21(31-23)17-25-26(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-17H,1H3/b25-17+

InChI Key

YYPQZNBTXYDEOA-KOEQRZSOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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